N-(2-butoxyphenyl)-3-methyl-2-butenamide
Description
N-(2-butoxyphenyl)-3-methyl-2-butenamide is a synthetic amide derivative characterized by a 2-butoxyphenyl group attached to a 3-methyl-2-butenamide backbone. This compound has been studied primarily in industrial applications, such as corrosion inhibition, due to its adsorption capabilities on metal surfaces .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-4-5-10-18-14-9-7-6-8-13(14)16-15(17)11-12(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,17) |
InChI Key |
MJWGRHPCAHJZBS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ionic Liquid Derivatives (e.g., 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide, IL2)
Structural Differences :
- IL2 incorporates the 2-butoxyphenyl group within an imidazole-based ionic liquid framework, contrasting with the simpler amide structure of N-(2-butoxyphenyl)-3-methyl-2-butenamide.
- The presence of dibutyl chains and iodide counterions in IL2 enhances its ionic character, unlike the neutral amide.
Functional Performance :
- Corrosion Inhibition : IL2 demonstrated 85–92% inhibition efficiency on carbon steel in brackish water at 60–100 ppm, outperforming analogues with shorter alkyl chains (e.g., IL1 with propyl groups: 78–88% efficiency at 80–100 ppm) .
- Adsorption Mechanism : Both compounds follow Langmuir adsorption isotherms, but IL2’s ionic nature facilitates stronger semi-chemical adsorption via polar functional groups and π-electron interactions .
Table 1: Comparison of Corrosion Inhibitors
| Compound | Structure Type | Optimal Concentration (ppm) | Inhibition Efficiency (%) | Key Feature |
|---|---|---|---|---|
| This compound | Neutral amide | Not specified | Not reported | Hydrophobic adsorption |
| IL2 | Ionic liquid | 60–100 | 85–92 | Long alkyl chains, ionic |
| IL1 | Ionic liquid | 80–100 | 78–88 | Shorter alkyl chains |
Pharmaceutical Sulphonamide Analogues (e.g., N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide)
Structural Differences :
- The sulphonamide group (–SO₂NH–) replaces the butoxyphenyl group, introducing higher polarity and hydrogen-bonding capacity.
Key Properties :
- Solubility : Sulphonamide derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to this compound (<1 mg/mL).
- Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, reducing nucleophilic reactivity relative to the electron-donating butoxy group.
Acetylated Analogues (e.g., 2-acetyl-3-methyl-N-phenylbutanamide)
Structural Differences :
- An acetyl group (–COCH₃) replaces the butoxy substituent, altering electronic and steric properties.
Functional Behavior :
Table 2: Physicochemical Properties
| Compound | Substituent | Melting Point (°C) | Water Solubility | LogP |
|---|---|---|---|---|
| This compound | 2-butoxyphenyl | >150 | Insoluble | 3.8 |
| N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide | 4-aminophenylsulfonyl | 210–215 | >50 mg/mL | 0.5 |
| 2-acetyl-3-methyl-N-phenylbutanamide | Acetyl | ~120 | Slightly soluble | 2.1 |
Research Findings and Mechanistic Insights
- Corrosion Inhibition : The butoxyphenyl group’s long alkyl chain enhances surface coverage on metals, reducing corrosion rates more effectively than shorter-chain analogues .
- Biological Activity : Sulphonamide derivatives leverage polar groups for target binding in pharmaceuticals, whereas hydrophobic amides like this compound are unsuitable for systemic drug delivery .
- Synthetic Utility : Acetylated analogues are less stable under acidic conditions but serve as versatile intermediates in organic synthesis .
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